1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethylpyrimidinyl group linked through a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 3-chloroaniline with 2,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: This compound has a similar structure but with a phenyl group instead of a pyrimidinyl group. The presence of the phenyl group may alter its reactivity and biological activity.
1-(3-Chlorophenyl)-3-(2,4-dimethylpyrimidin-6-yl)urea: This compound has a different substitution pattern on the pyrimidinyl group, which may affect its chemical and biological properties.
1-(3-Chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)urea: This compound features a pyridinyl group instead of a pyrimidinyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
79513-88-5 |
---|---|
Molecular Formula |
C13H13ClN4O |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-6-12(16-9(2)15-8)18-13(19)17-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
MCROWNRYOMASGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.